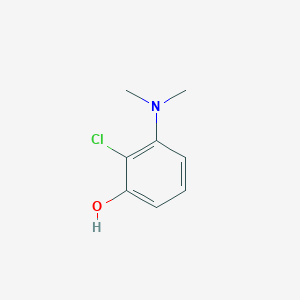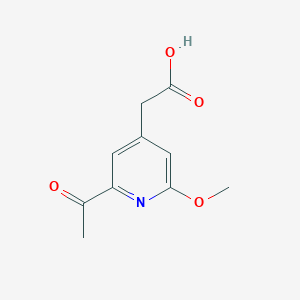
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety at the 4-position. It is a derivative of pyridine and is used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-methoxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides . These methods provide efficient and regioselective routes to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cationic half-sandwich rare-earth catalysts has been reported to provide an efficient and atom-economical method for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins .
化学反应分析
Types of Reactions
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds.
科学研究应用
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications .
作用机制
The mechanism of action of (2-Acetyl-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry.
Piperidine Derivatives: Another class of nitrogen heterocycles with significant pharmaceutical applications.
Uniqueness
(2-Acetyl-6-methoxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl, methoxy, and acetic acid functionalities makes it a versatile compound for various applications.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
2-(2-acetyl-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)8-3-7(5-10(13)14)4-9(11-8)15-2/h3-4H,5H2,1-2H3,(H,13,14) |
InChI 键 |
IMOQRLFONGQXON-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




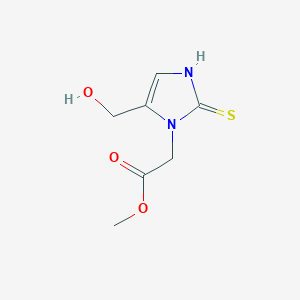
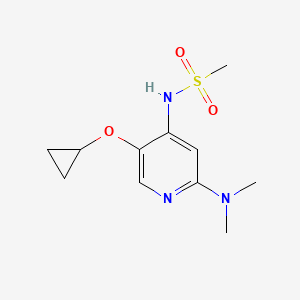






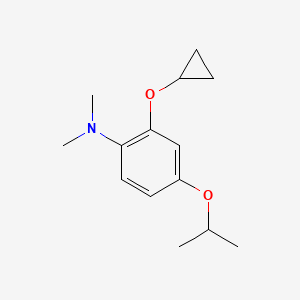

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
